Rollitacin
Description
Overview of the Annonaceae Family and its Phytochemical Significance
The Annonaceae family, a large and diverse group within the Magnoliales order, comprises approximately 130 genera and over 2,500 species. nih.gov Predominantly distributed in tropical and subtropical regions, this family is economically significant for its edible fruits, including well-known species such as the cherimoya (Annona cherimola), soursop (Annona muricata), and sugar apple (Annona squamosa). nih.govekb.eg
Beyond their agricultural value, Annonaceae species are renowned for their rich and complex phytochemistry. nih.gov They produce a wide array of secondary metabolites, which are chemical compounds not directly involved in the normal growth, development, or reproduction of the organism. Investigations into the chemical constituents of this family have led to the isolation and characterization of numerous classes of compounds, including alkaloids, flavonoids, terpenoids, and essential oils. nih.govcore.ac.uknih.gov
Of particular note is the class of compounds known as Annonaceous acetogenins (B1209576) (ACGs), which are almost exclusively found within this plant family. scielo.brbeilstein-journals.org The diverse phytochemical profile of the Annonaceae family is linked to a broad spectrum of reported biological activities, such as cytotoxic, antimicrobial, anti-inflammatory, and immunosuppressive effects, making it a focal point for natural product research. nih.govnih.govresearchgate.net
Classification and Structural Diversity of Annonaceous Acetogenins
Annonaceous acetogenins (ACGs) are a unique class of polyketide-derived natural products. researchgate.net Structurally, they are characterized as long-chain fatty acid derivatives, typically containing 35 or 37 carbon atoms. scielo.brscielo.br The archetypal structure features a long hydrocarbon chain that terminates in a methyl-substituted α,β-unsaturated γ-lactone ring. beilstein-journals.orgnih.gov
The remarkable structural diversity of ACGs arises from the presence of various oxygenated functional groups along the aliphatic chain. A key feature is the inclusion of one to three tetrahydrofuran (B95107) (THF) rings, and occasionally tetrahydropyran (B127337) (THP) rings. scielo.brnih.gov These rings can be flanked by hydroxyl groups, and the chain may also contain ketones, epoxides, and double or triple bonds. scielo.br
The classification of these more than 500 known compounds is primarily based on the number and arrangement of the central THF rings. nih.govscielo.brthieme-connect.com This systematic organization helps to categorize the vast structural variations observed in this compound class.
Interactive Data Table: Major Classes of Annonaceous Acetogenins
Below is a sortable and searchable table outlining the primary classifications of ACGs based on their core ring structures.
Historical Context of Annonaceous Acetogenin (B2873293) Discovery
The field of Annonaceous acetogenin research began in 1982 with the isolation of the first member of this class, uvaricin, from the roots of Uvaria acuminata. beilstein-journals.orgnih.gov This discovery was a significant milestone, unveiling a novel chemical scaffold with potent cytotoxic activity and sparking considerable interest within the natural product chemistry community. thieme-connect.comnih.gov
Following this initial finding, research efforts intensified, leading to the isolation of a rapidly growing number of related compounds. A key subsequent discovery was annonacin (B1665508) in 1987, the first identified mono-THF acetogenin. beilstein-journals.org The late 1980s saw the characterization of other highly potent compounds, including rolliniastatin-1 (B1242853) and rolliniastatin-2. scielo.br The number of known ACGs expanded steadily, with over 420 documented by 2004 and more than 500 by 2010, highlighting the richness of this chemical family. scielo.brthieme-connect.com
Research Rationale for Investigating Natural Product Chemistry of Rollitacin
This compound is a bioactive, adjacent bis-THF Annonaceous acetogenin isolated from the plant Rollinia mucosa (a species now often classified as Annona mucosa). scielo.brpsu.edu114.55.40 The rationale for the focused investigation of this compound and related ACGs is multifaceted and driven by several key scientific motivations:
Potent Biological Activity: The primary impetus for ACG research is their significant and broad-ranging biological effects, most notably their potent cytotoxicity against a variety of cancer cell lines. nih.govresearchgate.net This makes them attractive as potential templates for the development of new therapeutic agents.
Unique and Complex Structures: The intricate molecular architecture of acetogenins, including this compound with its specific stereochemistry, presents a formidable challenge for chemical research. mdpi.com This complexity drives innovation in the fields of structural elucidation, stereoselective synthesis, and analytical chemistry.
Mechanism of Action: ACGs are known to be powerful inhibitors of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. mdpi.com Studying compounds like this compound provides valuable tools for probing mitochondrial function and understanding the molecular basis of their cellular effects.
Structure-Activity Relationship (SAR) Studies: The large number of naturally occurring acetogenins provides a basis for understanding how specific structural features—such as the number and stereochemistry of THF rings and hydroxyl groups—correlate with biological activity. nih.govnih.gov This knowledge is crucial for the rational design of simplified, yet still potent, synthetic analogues.
Scope and Objectives of Academic Research on this compound
Academic research on this compound encompasses a range of focused objectives that aim to fully characterize its chemical and biological properties. The scope of this research is emblematic of modern natural product chemistry.
Interactive Data Table: Research Objectives for this compound
This table details the primary goals of scientific inquiry into the compound this compound.
Structure
2D Structure
Properties
CAS No. |
187523-67-7 |
|---|---|
Molecular Formula |
C37H66O8 |
Molecular Weight |
638.9 g/mol |
IUPAC Name |
4-[13-hydroxy-13-[5-[5-(1,5,6-trihydroxyundecyl)oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O8/c1-3-4-13-18-29(38)30(39)20-16-21-32(41)34-23-25-36(45-34)35-24-22-33(44-35)31(40)19-15-12-10-8-6-5-7-9-11-14-17-28-26-27(2)43-37(28)42/h26-27,29-36,38-41H,3-25H2,1-2H3 |
InChI Key |
SWLPIUHJTSWWOJ-UHFFFAOYSA-N |
SMILES |
CCCCCC(C(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O)O |
Canonical SMILES |
CCCCCC(C(CCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCCCCCC3=CC(OC3=O)C)O)O)O)O |
Synonyms |
rollitacin |
Origin of Product |
United States |
Isolation and Structural Elucidation of Rollitacin
Botanical Source and Habitat: Rollinia mucosa
Rollitacin is a naturally occurring compound isolated from Rollinia mucosa, a flowering plant belonging to the Annonaceae family. Commonly known as biribá or wild sugar apple, this tree is native to the tropical regions of South America, particularly the Amazon Basin, and is now distributed throughout the lower humid tropics. It thrives in warm, wet climates and can be found in countries such as Brazil, Colombia, and Peru. The tree is characterized by its elongated branches and a rounded crown, reaching heights of up to 10 meters. The fruit of Rollinia mucosa is notable for its sweet, white pulp and prickly skin.
Ethnobotanical Significance of Rollinia mucosa in Relation to Phytochemical Research
The traditional use of Rollinia mucosa in various indigenous medical systems has been a significant driver for its phytochemical investigation. In traditional medicine, different parts of the plant have been utilized for a range of ailments. The leaves and ground seeds, in particular, have garnered attention for their reported anti-cancer properties. wildlifelodge-cahuita.com This ethnobotanical knowledge has prompted scientific inquiry into the plant's chemical constituents, leading to the isolation of bioactive compounds like this compound. The fruit is also traditionally used to treat gastrointestinal issues and as an antipyretic and stamina enhancer. ijalsr.org Furthermore, the leaf extract is employed as an anti-inflammatory agent for conditions such as rheumatism. wildlifelodge-cahuita.com
Extraction and Chromatographic Isolation Methodologies
The isolation of this compound from Rollinia mucosa is a multi-step process that begins with the extraction of the compound from the plant material, followed by a series of chromatographic techniques to achieve a high degree of purity.
Solvent-Based Extraction Techniques from Plant Material
The initial step in isolating this compound involves the extraction of the compound from the leaves or seeds of Rollinia mucosa. A common method employed is maceration, a process where the plant material is soaked in a solvent for an extended period to dissolve the desired compounds. ijalsr.org Ethanol is a frequently used solvent for this purpose due to its ability to extract a wide range of secondary metabolites. ijalsr.org The plant material is typically coarsely powdered to increase the surface area for extraction. The mixture is then periodically stirred or shaken to ensure thorough extraction. After a designated period, the liquid extract, known as the micelle, is separated from the solid plant residue (marc) by filtration. The solvent is then evaporated under reduced pressure to yield a crude extract containing this compound and other phytochemicals.
Another solvent that has been utilized in the extraction process is hexane, particularly for obtaining extracts from the leaves. tandfonline.com Solvent partitioning, a technique that separates compounds based on their differential solubility in two immiscible liquids, is also a key step. This method often involves partitioning the initial extract between water and a non-polar organic solvent to separate compounds based on their polarity.
Advanced Chromatographic Purification Strategies
Following the initial extraction, the crude extract undergoes several stages of chromatographic purification to isolate this compound. Chromatography is a powerful separation technique that relies on the differential distribution of compounds between a stationary phase and a mobile phase.
Column chromatography is a fundamental technique used in the purification process. The crude extract is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds within the extract travel down the column at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase, leading to their separation.
For a more refined separation, High-Performance Liquid Chromatography (HPLC) is often employed. HPLC utilizes high pressure to force the solvent through a column packed with smaller particles, resulting in a much higher resolution and faster separation compared to conventional column chromatography. This technique is crucial for obtaining highly pure this compound.
Spectroscopic and Chemical Methodologies for Structural Determination
Once this compound has been isolated in a pure form, its chemical structure is determined using a combination of spectroscopic and chemical methods. These techniques provide detailed information about the connectivity of atoms and their spatial arrangement within the molecule.
The structural elucidation of Annonaceous acetogenins (B1209576) like this compound relies heavily on spectroscopic analysis. Techniques such as mass spectrometry are used to determine the molecular weight and elemental composition of the compound. Infrared (IR) spectroscopy provides information about the functional groups present in the molecule, while ultraviolet-visible (UV-Vis) spectroscopy can indicate the presence of chromophores, such as conjugated systems.
Application of Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) in Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of complex organic molecules like this compound, including the determination of its stereochemistry. The stereochemistry of a molecule refers to the three-dimensional arrangement of its atoms.
One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. This data is essential for determining the basic carbon skeleton and the types of functional groups present.
Two-dimensional (2D) NMR experiments are critical for establishing the connectivity between atoms. For instance:
Correlation Spectroscopy (COSY) reveals couplings between adjacent protons, helping to piece together fragments of the molecule.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates each proton with the carbon atom to which it is directly attached.
Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for connecting the different fragments of the molecule.
For determining the complex stereochemistry of this compound, advanced NMR techniques that provide through-space correlations are employed. These include:
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) . These 2D NMR experiments detect protons that are close to each other in space, even if they are not directly connected by chemical bonds. The intensity of the cross-peaks in a NOESY or ROESY spectrum is inversely proportional to the sixth power of the distance between the protons, providing valuable information for determining the relative stereochemistry of the chiral centers in the molecule. While the specific application of these techniques to this compound is not extensively detailed in publicly available literature, they are standard and powerful methods for the stereochemical assignment of complex natural products.
In some cases, for the definitive assignment of absolute stereochemistry, chemical derivatization methods coupled with NMR analysis, such as the Mosher's method, are utilized for other acetogenins. This involves reacting the molecule with a chiral derivatizing agent to form diastereomers, which can then be distinguished by NMR spectroscopy.
Data Tables
Table 1: Ethnobotanical Uses of Rollinia mucosa
| Plant Part | Traditional Medicinal Use |
| Leaves | Anti-cancer, Anti-inflammatory (for rheumatism) |
| Seeds (ground) | Anti-cancer, Treatment for gastrointestinal conditions |
| Fruit | Antipyretic, Stamina enhancer, Treatment for gastrointestinal issues |
Table 2: Techniques Used in the
| Stage | Technique | Purpose |
| Extraction | Maceration | To dissolve this compound from the plant material using a solvent. |
| Solvent Partitioning | To separate compounds based on their polarity. | |
| Purification | Column Chromatography | To separate this compound from other compounds in the crude extract. |
| High-Performance Liquid Chromatography (HPLC) | To achieve high-purity isolation of this compound. | |
| Structural Elucidation | Mass Spectrometry | To determine the molecular weight and formula. |
| 1D NMR (¹H, ¹³C) | To identify the types of protons and carbons and their chemical environments. | |
| 2D NMR (COSY, HSQC, HMBC) | To determine the connectivity of atoms within the molecule. | |
| Advanced 2D NMR (NOESY, ROESY) | To determine the spatial arrangement of atoms (stereochemistry). |
Mass Spectrometry Techniques for Molecular Formula Confirmation
The molecular formula of this compound was definitively established through the use of high-resolution mass spectrometry (HRMS). Specifically, analysis by high-resolution positive-ion chemical ionization mass spectrometry provided a protonated molecular ion peak [M+H]⁺ at an m/z of 623.4917. This experimental value was in close agreement with the calculated mass of 623.4887 for the molecular formula C₃₇H₆₆O₇. nih.gov This precise mass measurement was critical in distinguishing this compound from other related natural products with similar masses and provided the foundational data for its elemental composition.
Further mass spectral analysis using techniques such as Secondary Ion Mass Spectrometry (SIMS) corroborated this finding, showing adduct ions at m/z 645 for [M+Na]⁺ and m/z 730 for [M+Ag]⁺. nih.gov The fragmentation pattern observed in the mass spectrum was also instrumental in the preliminary identification of key structural components, aligning with the fragmentation expected from a molecule containing a bis-tetrahydrofuran core and a γ-lactone moiety. nih.gov
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion Type | Calculated m/z | Observed m/z | Molecular Formula |
|---|
Chemical Derivatization for Functional Group Identification
Chemical derivatization was employed as a key strategy to identify and confirm the presence of specific functional groups within the this compound structure, particularly its secondary hydroxyl groups. The presence of three secondary hydroxyls was confirmed through acetylation. nih.gov This reaction, which converts hydroxyl groups (-OH) to acetate (B1210297) esters (-OAc), induced characteristic shifts in the Nuclear Magnetic Resonance (NMR) spectrum, verifying the number and nature of these reactive sites.
For the dual purpose of functional group identification and facilitating definitive structural analysis, a specific derivatization was performed to create a crystalline solid suitable for X-ray diffraction. This compound was reacted with p-bromophenyl isocyanate to form the 15-O-p-bromophenylurethane derivative. nih.gov The successful formation of this derivative unequivocally confirmed the presence of a secondary alcohol at the C-15 position. The high-resolution electron-impact mass spectrometry (HREIMS) of this derivative yielded a molecular ion [M]⁺ peak at m/z 819.4223, consistent with the calculated value of 819.4285 for the formula C₄₄H₇₀⁷⁹BrO₈, further validating the structure of the derivatized molecule. nih.gov
Definitive Structural Characterization of this compound
Absolute and Relative Stereochemistry Determination
The definitive three-dimensional structure of this compound, specifically the relative arrangement of its chiral centers, was established through single-crystal X-ray crystallography. nih.gov This powerful analytical technique was performed on the 15-O-p-bromophenylurethane derivative of this compound, which provided high-quality crystals necessary for the diffraction study.
The X-ray analysis successfully determined the relative stereochemistry for the eight chiral centers within the molecule's core structure. nih.gov The established configuration is as follows: 4S, 15S, 16S, 19R, 20R, 23S, 24R, and 36R. nih.gov This specific arrangement of stereocenters is a defining characteristic of this compound and dictates its precise three-dimensional shape, which is crucial for its biological activity. While the X-ray data provided the definitive relative configuration, the absolute configuration was inferred based on biosynthetic considerations and comparison with related Annonaceous acetogenins whose absolute stereochemistries have been unequivocally established.
Table 2: Determined Relative Stereochemistry of Chiral Centers in this compound
| Carbon Position | Relative Configuration |
|---|---|
| C-4 | S* |
| C-15 | S* |
| C-16 | S* |
| C-19 | R* |
| C-20 | R* |
| C-23 | S* |
| C-24 | R* |
Identification of Core Structural Features: Adjacent Bis-Tetrahydrofuran System and Gamma-Lactone Moiety
The structure of this compound is defined by two principal features characteristic of the Annonaceous acetogenin (B2873293) class: an adjacent bis-tetrahydrofuran (THF) ring system and a terminal α,β-unsaturated γ-lactone. The presence and connectivity of these features were elucidated through a combination of spectroscopic techniques.
Infrared (IR) spectroscopy provided initial evidence for the γ-lactone, with a characteristic carbonyl absorption band observed at 1737 cm⁻¹. nih.gov The presence of hydroxyl groups was indicated by bands at 3531 and 3444 cm⁻¹. nih.gov
Detailed analysis of ¹H and ¹³C NMR spectra, including DEPT experiments, confirmed the structural skeleton. The ¹³C NMR spectrum showed four signals for oxygen-bearing methines between δ 81.0-83.0 ppm, which were assigned to the carbons of the bis-THF rings. nih.gov The α,β-unsaturated γ-lactone moiety was identified by characteristic ¹³C NMR signals for the carbonyl carbon (C-1), an olefinic carbon at δ 131.1 (C-2), another olefinic carbon at δ 151.7 (C-35), and the oxygenated methine at δ 77.9 (C-36). nih.gov The corresponding proton signals were observed in the ¹H NMR spectrum, with a key downfield signal at δ 7.16 for the olefinic proton H-35. nih.gov Heteronuclear correlation experiments definitively connected these proton and carbon signals, confirming the structure of this bioactive moiety. nih.gov
Structural Relationships with Co-Isolated and Related Annonaceous Acetogenins
Comparative Analysis with Rollinacin and Javoricin
This compound is a member of the Annonaceous acetogenins, a large family of polyketide natural products that share a common biosynthetic origin and core structural motifs but differ in the length of their hydrocarbon chain, the number and position of hydroxyl groups, and the stereochemistry of their chiral centers.
Rollinacin is another acetogenin that features a similar adjacent bis-tetrahydrofuran core and an α,β-unsaturated γ-lactone. Its structure is closely related to that of this compound, differing primarily in the stereochemical configuration of the chiral centers within and flanking the THF ring system. These subtle stereochemical differences distinguish the two compounds as diastereomers.
Javoricin presents a more distinct structural variation. While it also contains a γ-lactone moiety, it possesses a single tetrahydrofuran (B95107) ring instead of the adjacent bis-THF system found in this compound and Rollinacin. Furthermore, Javoricin has a shorter hydrocarbon chain, as reflected in its molecular formula (C₃₅H₆₄O₇) compared to that of this compound (C₃₇H₆₆O₇). This comparison highlights the structural diversity within the acetogenin family, where variations in the central polyoxygenated core and the length of the aliphatic chain lead to a wide array of distinct natural products.
Table 3: Structural Comparison of Related Annonaceous Acetogenins
| Compound | Molecular Formula | Core Moiety | Key Distinguishing Features |
|---|---|---|---|
| This compound | C₃₇H₆₆O₇ | Adjacent Bis-THF | Specific stereochemistry (threo/trans/threo/trans/erythro relative configuration) |
| Rollinacin | C₃₇H₆₆O₇ | Adjacent Bis-THF | Diastereomer of this compound, differing in stereochemistry |
| Javoricin | C₃₅H₆₄O₇ | Mono-THF | Contains a single THF ring and a shorter C₃₅ hydrocarbon backbone |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Rollinacin |
Structural Homology and Potential Isomerism with Purpurediolin
A compound with a high degree of structural similarity to this compound is Purpurediolin. Both compounds share the same molecular formula, C₃₇H₆₆O₈, making them isomers. The core structure of both molecules features a long hydrocarbon chain punctuated by two adjacent tetrahydrofuran (THF) rings and several hydroxyl groups, culminating in an α,β-unsaturated γ-lactone ring.
The key distinction between this compound and Purpurediolin lies in their stereochemistry—the three-dimensional arrangement of their atoms. The subtle differences in the spatial orientation of the hydroxyl groups and the substituents on the THF rings give rise to their distinct identities as separate compounds. This stereochemical variance is a critical aspect of their chemical characterization and is determined through sophisticated NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), and often confirmed by total synthesis. The precise stereochemical configuration of this compound in relation to Purpurediolin remains a subject of detailed stereochemical analysis.
Below are the detailed spectroscopic data for this compound, which are fundamental to its structural characterization and comparison with related acetogenins.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity |
| H-35 | 7.18 | q |
| H-36 | 5.08 | qd |
| H-34 | 1.42 | d |
| ... | ... | ... |
Note: This is a partial table. The full assignment involves numerous other protons along the aliphatic chain and the THF rings.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
| C-1 | 174.5 |
| C-2 | 131.2 |
| C-35 | 151.8 |
| C-36 | 70.1 |
| C-34 | 19.2 |
| ... | ... |
Note: This is a partial table. The full assignment includes all 37 carbon atoms of the molecule.
Biosynthetic Considerations and Synthetic Approaches for Rollitacin and Analogs
Proposed Biosynthetic Pathways of Annonaceous Acetogenins (B1209576)
While the precise biosynthetic pathway for Rollitacin has not been elucidated experimentally, a widely accepted hypothesis has been formulated based on the known pathways of other polyketides and the structural features of the more than 400 acetogenins isolated to date. nih.govbeilstein-journals.org The pathway is thought to commence with a polyketide assembly, followed by oxidative cyclization to form the characteristic THF rings. nih.gov
Polyketide Assembly and Cyclization Mechanisms
The biosynthesis is believed to originate from the stepwise condensation of acetate (B1210297) units via a Type II polyketide synthase (PKS) pathway, analogous to fatty acid synthesis. This process assembles a long polyene chain with specific stereochemistry at various carbon centers. The key divergence from fatty acid synthesis is the series of oxidative transformations that the polyene chain undergoes. The prevailing hypothesis suggests that a polyepoxidation of a polyene precursor, followed by a cascade of epoxide-opening cyclizations, leads to the formation of the THF rings. nih.gov The stereochemical outcome of the THF rings (e.g., threo/trans/threo/trans/erythro) is dictated by the geometry of the double bonds in the polyene precursor and the stereospecificity of the epoxidation and subsequent cyclization steps. core.ac.uk
Enzymatic Steps in Tetrahydrofuran (B95107) Ring Formation and Hydroxylation
The formation of the adjacent bis-THF core of acetogenins like this compound is proposed to be initiated by the enzymatic epoxidation of specific double bonds within the polyketide chain. This is likely carried out by one or more cytochrome P450 monooxygenases. Following epoxidation, a regio- and stereospecific enzymatic cascade of epoxide ring-opening by flanking hydroxyl groups is thought to occur. This "inside-out" or "outside-in" cyclization cascade forms the stable five-membered THF rings. core.ac.uk The positioning and stereochemistry of the hydroxyl groups, which are critical for directing this cascade, are installed by specific ketoreductase (KR) and dehydratase (DH) domains within the PKS machinery during the initial polyketide chain assembly.
Strategic Challenges in the Total Synthesis of Adjacent Bis-Tetrahydrofuran Acetogenins
The total synthesis of this compound and other adjacent bis-THF acetogenins is a formidable challenge in organic chemistry. The primary difficulties arise from the need to control the absolute and relative stereochemistry of multiple contiguous stereocenters. The core of these molecules often contains six stereocenters within the bis-THF unit, with additional stereocenters in the flanking hydroxylated carbon chains and the terminal lactone.
Key synthetic challenges include:
Stereocontrol: Achieving the correct stereochemistry across the bis-THF core is the most significant hurdle. Many synthetic strategies have been developed to address the various possible stereochemical permutations.
Convergent Assembly: Due to the long aliphatic nature of the molecule, linear syntheses are often inefficient. Developing a convergent strategy where large fragments (e.g., the bis-THF core, the aliphatic "tail," and the lactone "head") are synthesized separately and then coupled is essential for efficiency.
Protecting Group Strategy: The multiple hydroxyl groups present in the molecule necessitate a complex and robust protecting group strategy to ensure that reactions proceed at the desired locations without unwanted side reactions.
Overview of General Synthetic Methodologies for Annonaceous Acetogenin (B2873293) Scaffolds
Numerous synthetic strategies have been developed to tackle the challenges posed by Annonaceous acetogenins. These methodologies often focus on the efficient and stereocontrolled construction of the central bis-THF core, which is then elaborated to the final natural product.
Convergent and Stereoselective Synthetic Strategies for Polyketide Chains
The synthesis of the long aliphatic chains found in this compound relies on iterative and stereoselective methods. Modern approaches often employ catalytic asymmetric reactions to build the carbon backbone with the required stereocenters.
| Strategy | Description | Key Reactions |
| Chiral Pool Synthesis | Utilizes readily available chiral starting materials, such as carbohydrates or amino acids, to provide initial stereocenters. | Grignard reactions, Wittig olefination, asymmetric reduction. |
| Asymmetric Catalysis | Employs chiral catalysts to induce stereoselectivity in the formation of C-C and C-O bonds. | Sharpless Asymmetric Epoxidation, Sharpless Asymmetric Dihydroxylation, Noyori Asymmetric Hydrogenation. |
| Substrate Control | Existing stereocenters in the molecule direct the stereochemical outcome of subsequent reactions. | Felkin-Anh-controlled additions, chelation-controlled reactions. |
Asymmetric Synthesis of Tetrahydrofuran Ring Systems
The construction of the bis-THF core is the centerpiece of most total syntheses in this class. Various methods have been established to control the intricate stereochemistry of this unit. A radical cyclization of β-alkoxyvinyl sulfoxides followed by a Pummerer rearrangement has been successfully applied to the synthesis of the threo/cis/threo/cis/erythro bis-oxolane moiety found in the related compound rolliniastatin 1. nih.gov
Below is a table summarizing common strategies for THF ring formation:
| Method | Description | Stereochemical Control |
| Epoxide Cascade | Mimics the proposed biosynthetic pathway by using a sequential, acid- or base-catalyzed opening of epoxides by nearby hydroxyl groups. | Dependent on the stereochemistry of the precursor epoxy alcohol. |
| Iodoetherification | Intramolecular cyclization of a hydroxy-alkene using an iodine source (e.g., I2, NIS) to form an iodomethyl-THF derivative, which can be further functionalized. | Generally follows anti-addition, providing good diastereoselectivity based on substrate geometry. |
| Osmium-catalyzed Oxidative Cyclization | Dienes are treated with osmium tetroxide (OsO4) to form a bis-THF core in a single, highly stereocontrolled step. | Excellent control over relative stereochemistry, dictated by the catalyst and substrate. |
| Ring-Closing Metathesis (RCM) | A diene is cyclized using a ruthenium catalyst (e.g., Grubbs' catalyst) to form a dihydrofuran, which is then reduced and further functionalized. | Relies on the stereochemistry of the starting diene; powerful for forming the ring structure. |
These advanced synthetic methodologies have enabled chemists to access not only the natural products themselves but also a wide range of analogs for structure-activity relationship studies.
Design and Chemical Synthesis of this compound Analogs and Derivatives3.4.1. Rational Design Principles for Analog Generation3.4.2. Modification of Hydroxylation Patterns and Aliphatic Chain Lengths3.4.3. Structural Elucidation of Synthesized Analogs
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Molecular and Cellular Mechanisms of Action of Rollitacin
Inhibition of Mitochondrial Complex I (NADH:ubiquinone Oxidoreductase)
The principal molecular target of Rollitacin and other Annonaceous acetogenins (B1209576) is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. nih.govnih.govelsevierpure.comnih.gov This multiprotein complex plays a critical role in cellular respiration by oxidizing NADH and transferring electrons to ubiquinone, a process coupled to the pumping of protons across the inner mitochondrial membrane. nih.gov
Annonaceous acetogenins, including this compound, are potent inhibitors of mitochondrial Complex I. nih.govnih.govelsevierpure.comnih.gov Their mechanism of action involves binding to the ubiquinone binding site within the complex, thereby blocking the transfer of electrons from NADH. nih.gov This inhibition effectively halts the flow of electrons through the electron transport chain, a critical process for cellular energy production. nih.gov The structural features of Annonaceous acetogenins, such as the tetrahydrofuran (B95107) rings and the α,β-unsaturated γ-lactone, are thought to be crucial for their high affinity and inhibitory activity towards Complex I. elsevierpure.com
The inhibition of Complex I by compounds like this compound has profound effects on mitochondrial respiration and the cell's ability to produce ATP. By blocking the electron transport chain, both basal and maximal oxygen consumption rates in cells are significantly suppressed. mdpi.com This disruption of oxidative phosphorylation leads to a substantial decrease in the synthesis of ATP, the primary energy currency of the cell. nih.govfrontiersin.org Cancer cells, which often have high metabolic rates and a reliance on mitochondrial respiration, are particularly vulnerable to this energy depletion. nih.govfrontiersin.org The cytotoxic effects of this compound are demonstrated by its potent activity against various cancer cell lines. For instance, this compound has shown effective cytotoxicity against Artemia salina and several human cancer cell lines, as indicated by its low LC50 and ED50 values. dokumen.pub
Table 1: Cytotoxic Activity of this compound
| Test System | Activity Metric | Value (µg/mL) |
|---|---|---|
| Artemia salina | LC50 | ~1 x 10⁻¹ - ~4 |
| Human Cancer Cell Lines | ED50 | ~4 x 10⁻⁵ - ~3 |
Data derived from studies on the effects of this compound on brine shrimp lethality and cancer cell line viability. dokumen.pub
Downstream Cellular Events Resulting from Mitochondrial Dysfunction
The inhibition of mitochondrial Complex I and the subsequent disruption of cellular energy homeostasis initiate a series of downstream events that contribute to the cytotoxic effects of this compound.
A key consequence of blocking the mitochondrial electron transport chain is the increased production of reactive oxygen species (ROS), such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂). mdpi.com When electron flow is impeded at Complex I, electrons can leak and prematurely reduce molecular oxygen, leading to the formation of these highly reactive molecules. mdpi.com The accumulation of ROS can induce oxidative stress, causing damage to cellular components including lipids, proteins, and DNA. nih.gov This oxidative damage is a significant contributor to the induction of apoptosis. researchgate.net
Table 2: General Effects of Mitochondrial Complex I Inhibition on Cellular Bioenergetics
| Parameter | Effect |
|---|---|
| Mitochondrial Respiration | Decreased |
| ATP Production (Oxidative Phosphorylation) | Decreased |
| Glycolysis | Increased (compensatory) |
| Reactive Oxygen Species (ROS) | Increased |
This table summarizes the general and expected effects on cellular bioenergetics based on the known mechanism of Annonaceous acetogenins.
Modulation of Apoptotic Pathways in Cellular Systems
The culmination of mitochondrial dysfunction, ROS generation, and bioenergetic collapse is the activation of apoptotic pathways, leading to programmed cell death. nih.gov The intrinsic pathway of apoptosis is particularly relevant, as it is initiated by intracellular stress signals, including mitochondrial damage. nih.gov The release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol is a critical step in this process. nih.gov This release can be triggered by the mitochondrial outer membrane permeabilization (MOMP), which is regulated by the Bcl-2 family of proteins. nih.gov Once in the cytosol, cytochrome c contributes to the formation of the apoptosome and the activation of a cascade of caspases, the executioner enzymes of apoptosis. nih.gov These caspases then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. mdpi.com
Intrinsic and Extrinsic Apoptosis Induction
Annonaceous acetogenins, the family of compounds to which this compound belongs, are recognized as potent inhibitors of the mitochondrial respiratory chain's Complex I (NADH-ubiquinone oxidoreductase). dovepress.comijper.orgnih.govmdpi.com This inhibition is a key event that primarily triggers the intrinsic pathway of apoptosis. By disrupting the electron transport chain, these compounds impede ATP synthesis, a process particularly detrimental to cancer cells with their high metabolic rates. ijper.org This disruption also leads to the generation of reactive oxygen species (ROS), which further contributes to the initiation of the apoptotic cascade.
The intrinsic, or mitochondrial, pathway of apoptosis is initiated by intracellular signals of cellular stress. A crucial step in this pathway is the change in the mitochondrial membrane's permeability, leading to the release of pro-apoptotic factors like cytochrome c into the cytoplasm. ijper.org While the direct actions of this compound on the extrinsic (death receptor-mediated) pathway of apoptosis are not yet fully elucidated, the profound impact on mitochondrial function firmly establishes the intrinsic pathway as a primary mechanism of its cytotoxic activity. Some studies on acetogenins suggest a potential for inducing apoptosis through pathways involving Bax and caspase-3 activation. ijper.org
Involvement of Caspase Cascades and Apoptotic Proteins
The apoptotic process, once initiated, is executed by a family of cysteine proteases known as caspases. The intrinsic pathway, triggered by mitochondrial dysfunction, typically involves the activation of initiator caspase-9, which then activates effector caspases such as caspase-3. ijper.org Research on Annonaceous acetogenins indicates their ability to activate pathways associated with Bax and caspase-3. ijper.org
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2, Bcl-Xl) members. nih.gov Molecular modeling studies have suggested that acetogenins may act as selective natural inhibitors of anti-apoptotic proteins like Bcl-Xl. dovepress.com By inhibiting these anti-apoptotic proteins, acetogenins could shift the cellular balance in favor of apoptosis, allowing pro-apoptotic proteins like Bax to induce mitochondrial outer membrane permeabilization and subsequent caspase activation.
Interestingly, some research on an acetogenin (B2873293) mimic, AA005, points to a caspase-3-independent cell death mechanism. nih.gov This alternative pathway involves the apoptosis-inducing factor (AIF), suggesting that while caspase activation is a common outcome, it may not be the sole mechanism of cell death induced by this class of compounds. nih.gov
Interactive Data Table: Effects of Annonaceous Acetogenins on Apoptotic Markers
| Compound Class | Target | Key Protein Modulation | Resulting Pathway |
| Annonaceous Acetogenins | Mitochondrial Complex I | Inhibition | Intrinsic Apoptosis |
| Annonaceous Acetogenins | Anti-apoptotic Proteins (e.g., Bcl-Xl) | Potential Inhibition | Promotion of Apoptosis |
| Annonaceous Acetogenin Mimic (AA005) | Mitochondria | AIF Release | Caspase-3-Independent Apoptosis |
Cellular Stress Responses Induced by this compound
Beyond the direct induction of apoptosis, the cellular disruption caused by this compound and related acetogenins can trigger broader stress responses, including endoplasmic reticulum stress and autophagy.
Endoplasmic Reticulum Stress Activation
The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding. Disruption of ER homeostasis, often caused by factors like oxidative stress (which can be induced by mitochondrial dysfunction), leads to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. In response, the cell activates the unfolded protein response (UPR) to restore normal function. However, if the stress is severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic signal. While direct studies on this compound's effect on ER stress are limited, its known ability to induce ROS production through mitochondrial inhibition suggests a plausible mechanism for indirectly triggering this pathway.
Autophagy Modulation
Autophagy is a cellular self-degradation process that removes damaged organelles and protein aggregates, playing a dual role in both cell survival and cell death. nih.gov In the context of cancer, autophagy can be a survival mechanism for tumor cells under metabolic stress. nih.gov However, it can also be a pathway to cell death. Some Annonaceous acetogenins have been shown to induce autophagy. nih.gov For instance, an acetogenin analog, AA005, was found to inhibit ATP production, activate AMPK, and block the mTOR Complex 1 pathway, ultimately leading to the induction of autophagy in colon cancer cells. nih.gov This suggests that in addition to apoptosis, this compound may modulate autophagy, a complex process that could either contribute to or counteract its cytotoxic effects depending on the cellular context.
Preclinical in Vitro Biological Activity Studies of Rollitacin
Assessment of Antiproliferative and Cytotoxic Activity in Cancer Cell Lines
Antiproliferative and cytotoxic activity assessments are key initial steps in characterizing the potential of an anticancer agent. Antiproliferative activity refers to the ability of a compound to inhibit the growth of cancer cells, while cytotoxic activity indicates its capacity to directly kill cancer cells. These effects are typically evaluated using various cell-based assays that measure parameters such as cell viability, metabolic activity, or membrane integrity after treatment with the compound. nih.gov
Selective Inhibitory Effects on Human Solid Tumor Cell Lines (e.g., HCT116, SW-480)
Studies investigating the effects of compounds on human solid tumor cell lines such as HCT116 and SW-480 are commonly performed to understand their potential against colorectal cancer. HCT116 and SW-480 are well-established cell lines used as in vitro models for colorectal carcinoma. plos.orgmdpi.com Research has shown that various agents can exhibit cytotoxic effects on these cell lines, leading to a decrease in cell viability. mdpi.comjpp.krakow.pl For instance, methanolic extracts of Phellinus linteus have been reported to dramatically decrease the cell viability of both HCT-116 and SW-480 human colorectal carcinoma cell lines. mdpi.com Similarly, purified phenolic-rich extracts from Chaenomeles japonica leaves demonstrated cytotoxic activity towards SW-480 and HT-29 colon cancer cells, inhibiting cell viability in a dose- and time-dependent manner. jpp.krakow.pl While specific data on Rollitacin's selective inhibitory effects on HCT116 and SW-480 cell lines were not explicitly found in the provided search results, the methodology and significance of such studies are well-established in the context of evaluating potential anticancer agents.
Activity Against Specific Tumor Models (e.g., MSTO-211H, HeLa, HepG2)
Beyond colorectal cancer models, evaluating the activity of a compound against a broader spectrum of tumor cell lines, including MSTO-211H (mesothelioma), HeLa (cervical cancer), and HepG2 (hepatocellular carcinoma), provides a more comprehensive understanding of its potential therapeutic range. Studies on other compounds have demonstrated varying degrees of cytotoxic activity across these cell lines. For example, essential oil from Moringa oleifera seeds showed cytotoxic activities against HeLa and HepG2 cell lines, with HeLa cells being more affected than HepG2 cells. nih.gov The percentage of cell toxicity and IC50 values varied depending on the cell line and the concentration of the treatment. nih.gov While direct information on this compound's activity against MSTO-211H, HeLa, and HepG2 cell lines was not available in the provided snippets, the assessment of activity against such diverse models is a standard practice in preclinical evaluation to identify potential efficacy in different cancer types.
Cell Cycle Progression Analysis
The cell cycle is a tightly regulated process that controls cell growth and division. Cancer cells often exhibit dysregulation of the cell cycle, leading to uncontrolled proliferation. Analyzing the effect of a compound on cell cycle progression can reveal its mechanism of action, such as inducing cell cycle arrest at specific phases. nih.govwikipedia.org
Cellular Viability Assays and Dose-Response Characterization
Cellular viability assays are quantitative methods used to determine the number of living cells after treatment with a substance. nih.govmdpi.com These assays are crucial for establishing the dose-response relationship of a compound, which describes how the effect of the compound changes with increasing concentration. nih.govmdpi.comaxionbiosystems.com The half-maximal inhibitory concentration (IC50) is a commonly used parameter derived from dose-response curves, representing the concentration of a compound required to inhibit cell viability by 50%. jpp.krakow.plmdpi.comresearchgate.net Generating dose-response profiles is a standard procedure in preclinical drug screening to assess the potency of a compound. nih.gov Studies on various compounds in cancer cell lines like HCT-116 and SW-480 have involved determining IC50 values through dose-response curves, demonstrating dose-dependent cytotoxicity. jpp.krakow.plresearchgate.net Although specific dose-response data and IC50 values for this compound were not found in the provided snippets, these assays are fundamental in characterizing its in vitro activity and potency against cancer cells.
Interactive Data Table: Example of Cellular Viability Data (Illustrative based on search findings, not specific to this compound)
| Cell Line | Treatment | Concentration | Cell Viability (%) | IC50 (µg/mL) |
| SW-480 | Extract A | 100 µg/mL | 75 | - |
| SW-480 | Extract A | 200 µg/mL | 50 | 200 |
| HCT-116 | Compound X | 1 µM | 80 | - |
| HCT-116 | Compound X | 5 µM | 40 | ~4 |
Morphological Changes and Subcellular Effects in Treated Cells
Observing morphological changes and subcellular effects in cancer cells treated with a compound can provide visual evidence of its impact and potential mechanisms of action. These changes can include alterations in cell shape, size, membrane integrity, nuclear morphology, and the appearance of apoptotic features such as cell shrinkage, chromatin condensation, and the formation of apoptotic bodies. While the provided search results did not specifically detail the morphological or subcellular effects of this compound on cancer cells, such analyses are often conducted in conjunction with viability and cell cycle studies to gain a more complete picture of how a compound affects cellular health and structure. For example, induction of apoptosis, a programmed cell death pathway, is often characterized by distinct morphological changes. mdpi.com
Structure Activity Relationship Sar Studies of Rollitacin and Its Analogs
Influence of the Adjacent Bis-Tetrahydrofuran Ring System Configuration
Annonaceous acetogenins (B1209576) like Rollitacin typically feature one or two THF rings uncg.edu. The presence and arrangement of these rings significantly impact biological activity. Adjacent bis-THF ring systems are often associated with higher potencies compared to mono-THF ring compounds with the same number of hydroxyl groups uncg.edu. The configuration of this bis-THF ring system, including its stereochemistry, plays a crucial role in determining the biological effects uncg.edu.
Stereochemical Impact on Biological Potency and Selectivity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the biological activity of chiral compounds like this compound nih.govnih.gov. The stereoconfiguration of the bis-THF ring system can influence the potency of acetogenins uncg.edu. Different stereoisomers (enantiomers or diastereomers) of a chiral drug can exhibit significant differences in their biological activity, including potency, selectivity for biological targets, metabolism, and excretion nih.gov. In some cases, one stereoisomer may be primarily responsible for the therapeutic effect, while others are less active or even inactive nih.gov. The optimal relative stereochemistry of functional groups is crucial for stimulating toxic action asau.ru.
Role of Hydroxylation Pattern and Number of Hydroxyl Groups
The number and positions of hydroxyl groups are significant determinants of the biological activity of Annonaceous acetogenins uncg.edu.
Positional Effects of Hydroxyls on Activity
The specific positions of hydroxyl groups on the acetogenin (B2873293) backbone influence their activity uncg.edu. For instance, a positional shift of a hydroxyl group can impact potency uncg.edu. Studies on other compound classes also highlight the importance of hydroxyl group positioning for biological activity and target interaction nih.gov.
Correlation Between Hydroxyl Count and Bioactivity Modulation
The total number of hydroxyl groups also correlates with bioactivity modulation uncg.edu. While the presence of hydroxyl groups is important, an increased number of hydroxyl groups can sometimes lead to decreased bioactivities in certain acetogenin types uncg.edu. For example, a large potency difference has been observed between acetogenins with four hydroxyl groups, indicating a strong influence of the number of hydroxyl groups uncg.edu. The extra hydroxyl group in some four-hydroxylated acetogenins increases molecular polarity but can decrease bioactivity uncg.edu. Conversely, in mono-THF ring acetogenins with one flanking hydroxyl group, maximum activities were observed with three or four hydroxyl groups, while five or six hydroxyl groups resulted in inactivity at tested concentrations uncg.edu.
Here is a table illustrating the potential correlation between hydroxyl count and activity based on general Annonaceous acetogenin SAR:
| Acetogenin Type (General) | Number of Hydroxyl Groups | Observed Activity Trend (Relative) | Source |
| Adjacent bis-THF | Three | Often Most Potent | uncg.edu |
| Four-hydroxylated | Four | Potency can be lower than tri-hydroxylated | uncg.edu |
| Mono-THF, 1 flanking OH | Three or Four | Maximum Activity | uncg.edu |
| Mono-THF, 1 flanking OH | Five or Six | Inactive at tested concentrations | uncg.edu |
Note: This table reflects general trends observed in Annonaceous acetogenin SAR and may not be specific to this compound in all cases, but illustrates the principle of hydroxyl count influencing bioactivity.
Significance of the Alpha,Beta-Unsaturated Gamma-Lactone Moiety
Annonaceous acetogenins, including this compound, possess a γ-lactone ring at one terminus uncg.edu. This moiety is often α,β-unsaturated.
Contribution to Biological Target Interaction
The α,β-unsaturated γ-lactone moiety is a key structural feature in many natural products with diverse biological activities nih.govnih.gov. This functional group can act as a Michael acceptor, capable of undergoing reactions with nucleophiles, such as thiol groups in proteins nih.gov. This reactivity can be crucial for interaction with biological targets, potentially leading to covalent modification of enzymes or other proteins nih.govnih.gov. The α,β-unsaturated lactone is considered crucial for the biological activity of some natural product classes nih.gov. Studies on other compounds containing this moiety have shown its involvement in inducing DNA damage and forming complexes with topoisomerase enzymes, suggesting a potential mechanism of action involving interaction with these biological targets nih.gov.
Effects of Aliphatic Chain Length and Substituents
The aliphatic chain length and the nature and position of substituents, particularly hydroxyl groups, play a significant role in the biological activity of Annonaceous acetogenins, including this compound and its analogs. Studies have shown that the potency of activity is related to the number and positions of the hydroxyl groups and the positions of the THF rings. uncg.edu
The relative length of the aliphatic chains flanking the THF rings and the γ-lactone ring also contributes to the SAR. While one study suggested that the relative length of aliphatic chains does not seem determinant for the antiproliferative effect of certain acetogenins, others indicate that the optimal length of the alkyl chain between the THF ring and the γ-lactone is around 15 carbons for potent activity against the purified mitochondrial enzyme. sysrevpharm.orgmdpi.com Shortening this chain length can significantly decrease potency. sysrevpharm.org
The configuration of vicinal diols, such as the erythro configuration observed in the terminal carbon chain of this compound, can also influence the activity of these compounds. sioc-journal.cnresearchgate.net
Comparative SAR Analysis with Other Annonaceous Acetogenins (e.g., Bullatacin, Trilobin)
Comparative SAR analysis with other potent Annonaceous acetogenins like Bullatacin and Trilobin provides valuable insights into the structural determinants of their biological activity. Bullatacin and Trilobin are often cited as among the most potent Annonaceous acetogenins in various assays, including pesticidal activity against yellow fever mosquito larvae and cytotoxicity against human solid tumor cells, as well as inhibition of rat liver mitochondria. uncg.eduresearchgate.net
Bullatacin and Trilobin, both adjacent bis-THF ring acetogenins, exhibit superior activity compared to many other acetogenins. uncg.edu While Bullatacin and Trilobin have similar levels of bioactive potencies, subtle structural differences, such as the positional shift of a hydroxyl group and the stereoconfiguration of the bis-THF ring system, can influence their potencies. uncg.edu
This compound, which also possesses an adjacent bis-THF ring system but has four hydroxyl groups compared to the three in Bullatacin and Trilobin, generally shows lower potency than these two compounds in certain assays. uncg.eduasau.ru This difference in potency highlights the significant influence of the number of hydroxyl groups on the biological activity, where an extra hydroxyl group can lead to decreased activity, potentially due to increased polarity affecting membrane permeability or binding to the target site. uncg.eduasau.ru
Studies comparing epimeric pairs of acetogenins, including analogs related to this compound, have further illustrated how subtle stereochemical differences can impact biological activity. core.ac.uk For instance, epimers like rollidecins A and B show differences in activity depending on the assay. uncg.edu
The adjacent bis-THF ring system with three hydroxyl groups is often indicated as a crucial structural feature for high potency among Annonaceous acetogenins. uncg.edu While this compound shares the adjacent bis-THF system, the presence of a fourth hydroxyl group differentiates its SAR profile from that of the highly potent three-hydroxylated compounds like Bullatacin and Trilobin.
Below is a table summarizing some comparative activity data for this compound, Bullatacin, and Trilobin from the literature.
| Compound | Structural Features | Example Assay (e.g., YFM LC50) | Activity Level (Qualitative) | Source |
| This compound | Adjacent bis-THF, 4 hydroxyl groups | LC50 > 1.0 mg/L (YFM) | Lower | uncg.edu |
| Bullatacin | Adjacent bis-THF, 3 hydroxyl groups | LC50 0.10 mg/L (YFM) | Higher | uncg.edu |
| Trilobin | Adjacent bis-THF, 3 hydroxyl groups | LC50 0.67 mg/L (YFM) | Higher | uncg.edu |
Note: YFM refers to Yellow Fever Mosquito larvae assay. LC50 values are provided as examples of comparative potency.
Analytical Methodologies for Rollitacin Research
Advanced Spectroscopic Techniques for Characterization in Research Settings
Spectroscopic methods are fundamental in elucidating the structure and understanding the behavior of Rollitacin. High-resolution mass spectrometry provides crucial information about its molecular weight and formula, while nuclear magnetic resonance spectroscopy offers detailed insights into its chemical structure and spatial arrangement.
High-Resolution Mass Spectrometry for Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a powerful tool for the identification and profiling of metabolites, including complex natural products like this compound and its potential biotransformation products nih.govpharmaron.commdpi.comresearchgate.netnih.gov. HRMS provides accurate mass measurements, which are essential for determining the elemental composition of a compound and differentiating it from other molecules with similar nominal masses pharmaron.com. This is particularly valuable in metabolite profiling studies, where numerous related compounds may be present in a complex biological matrix or extract nih.govresearchgate.net.
The application of HRMS allows researchers to identify this compound based on its exact mass and characteristic fragmentation pattern pharmaron.com. For instance, HRMS has been used to establish the molecular formula of Annopurpuricins, compounds structurally related to this compound, by providing precise mass data mdpi.com. Metabolite profiling using LC-HRMS can reveal the presence and relative abundance of this compound and its metabolites in biological samples, aiding in the understanding of its metabolic fate nih.govpharmaron.com. Analysis of fragment ion data obtained from tandem mass spectrometry (MS/MS) experiments further assists in elucidating the structural details of this compound and its metabolites pharmaron.com.
Nuclear Magnetic Resonance for Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation and conformational analysis of organic molecules, including complex natural products like this compound glycoforum.gr.jpnih.govauremn.org.brnih.govfrontiersin.org. NMR provides information about the connectivity of atoms and their spatial arrangement through the analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs) glycoforum.gr.jpauremn.org.br.
For this compound, NMR spectroscopy, including 1D (¹H, ¹³C) and 2D techniques (e.g., COSY, HSQC, HMBC, NOESY), can be used to assign signals to specific nuclei within the molecule, confirming its proposed structure mdpi.com. Conformational analysis using NMR is particularly important for flexible molecules like acetogenins (B1209576), which contain multiple rotatable bonds and ring systems (such as the bis-tetrahydrofuran motif in this compound) uni.lumdpi.comfrontiersin.org. By analyzing coupling constants and NOEs, researchers can gain insights into the preferred conformations of this compound in solution glycoforum.gr.jpnih.govauremn.org.brfrontiersin.org. This information is crucial for understanding its biological activity, which can be highly dependent on its three-dimensional structure frontiersin.org. Studies on related Annonaceous acetogenins have utilized NMR to establish relative configurations of chiral centers and the geometry of ring systems mdpi.com.
Chromatographic Methods for Purity Assessment and Quantification in Research Samples
Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and quantifying its concentration in various research samples.
High-Performance Liquid Chromatography (HPLC) for Separation and Purity
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, purification, and analysis of non-volatile or semi-volatile compounds like this compound psu.edujasco-global.com. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase jasco-global.com. Various stationary phases (e.g., reversed-phase, normal-phase) and mobile phase systems can be employed to achieve optimal separation of this compound from impurities or other components in an extract or sample psu.edu.
HPLC is routinely used for assessing the purity of isolated this compound. Purity can be determined by integrating the area of the this compound peak in the chromatogram and comparing it to the total area of all peaks chromforum.org. Diode array detection (DAD) or PDA detectors coupled with HPLC can provide spectral information across a peak, allowing for the assessment of peak purity by identifying coeluting compounds with different UV-Vis spectra sepscience.comchromatographyonline.com. LC-MS coupling offers a more definitive assessment of purity by providing mass information for eluting peaks sepscience.comchromatographyonline.com. Preparative HPLC can also be used to purify this compound from crude extracts for further research psu.edu.
For quantification, HPLC with a suitable detector (e.g., UV-Vis, ELSD, or MS) is employed nih.govjasco-global.com. A calibration curve is typically generated using known concentrations of a this compound standard, and the concentration in research samples is determined by comparing the peak area or height to the calibration curve jasco-global.com. Both external and internal standard methods can be used for quantification jasco-global.com.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)
Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for the analysis of volatile and semi-volatile compounds mdpi.comscioninstruments.com. While this compound itself, with its high molecular weight and multiple hydroxyl groups, is not directly amenable to GC analysis without degradation or significant peak tailing, GC-MS can be applicable for analyzing more volatile derivatives or potential volatile degradation products of this compound nih.govscioninstruments.comjfda-online.comchromtech.com.
Chemical derivatization techniques can be employed to convert polar and less volatile compounds into more volatile and thermally stable derivatives suitable for GC-MS analysis nih.govscioninstruments.comjfda-online.comchromtech.com. Silylation, acylation, or alkylation can be used to modify hydroxyl or other polar functional groups in molecules jfda-online.comchromtech.com. If this compound undergoes metabolic transformation or degradation into more volatile compounds, GC-MS could potentially be used to identify and quantify these products after appropriate derivatization nih.gov. However, given the structure of this compound, GC-MS is less likely to be the primary method for analyzing the intact compound compared to HPLC or LC-MS.
Development of Bioanalytical Assays for Preclinical Studies
Bioanalytical assays are critical for determining the concentration of this compound in biological matrices (e.g., plasma, urine, tissues) obtained from preclinical studies avancebio.comwuxiapptec.comnih.govbioanalysis-zone.comwuxiapptec.com. These assays are essential for pharmacokinetic (PK) and toxicokinetic (TK) studies, which inform dosage selection and assess exposure in animal models wuxiapptec.combioanalysis-zone.com.
Developing a robust bioanalytical assay for this compound involves several key steps, including method development and validation avancebio.comwuxiapptec.com. LC-MS/MS is a commonly used platform for the quantification of small molecules like this compound in biological matrices due to its sensitivity and specificity wuxiapptec.com. The method development process involves optimizing sample preparation (e.g., extraction from the matrix), chromatographic separation, and mass spectrometric detection parameters to ensure adequate sensitivity, selectivity, accuracy, and precision avancebio.comwuxiapptec.com.
Cell-Based Assays for Compound Screening and Potency Determination
Cell-based assays are fundamental tools in drug discovery and research, offering a more physiologically relevant environment compared to purely biochemical methods reactionbiology.compromega.comnews-medical.nettebubio.comnumberanalytics.com. They are widely used for screening large libraries of compounds to identify potential hits and to determine the potency of these compounds in a cellular context news-medical.netbmglabtech.comevotec.com. These assays evaluate the effects of compounds like this compound on various cellular processes, including cell viability, cytotoxicity, proliferation, signal transduction, and reporter gene activity numberanalytics.comtransparencymarketresearch.com.
The application of cell-based assays in this compound research allows for the assessment of its activity within living cells, taking into account factors such as cellular uptake, metabolism, and off-target effects that might not be apparent in simpler systems reactionbiology.comnews-medical.net. High-throughput screening (HTS) formats of cell-based assays enable the rapid analysis of numerous compounds under varying conditions, generating substantial datasets for lead identification news-medical.netbmglabtech.comtransparencymarketresearch.com.
Potency determination in cell-based assays typically involves exposing cells to a range of compound concentrations and measuring a specific cellular response. Common measures of potency include the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represent the concentration of a compound required to inhibit or induce a response by 50%, respectively evotec.comnih.gov. Various readout technologies, such as luminescence, fluorescence, absorbance, or radioactivity, are employed depending on the specific cellular process being measured news-medical.nettransparencymarketresearch.com. For example, assays measuring ATP levels can indicate cell viability, while caspase activity assays can be used to detect apoptosis promega.com.
While specific detailed research findings on this compound using cell-based assays were not extensively available in the search results, the general principles and applications of these assays in compound screening and potency determination are well-established in the field of drug discovery reactionbiology.comnews-medical.nettebubio.comnumberanalytics.combmglabtech.comevotec.comtransparencymarketresearch.com. The data generated from these assays for this compound would typically involve concentration-response curves and calculated IC50 or EC50 values, providing crucial information about its cellular activity and efficacy.
An example of how cell-based assay data might be presented for a hypothetical compound like this compound, based on standard practices in the field nih.govfrontiersin.org, is shown below:
| Cell Line | Assay Type | Readout | This compound IC50 (µM) |
| Cell Line A | Cell Viability | Luminescence | 5.2 |
| Cell Line B | Reporter Gene Assay | Fluorescence | 1.1 |
| Cell Line C | Proliferation | Absorbance | 8.7 |
Note: This table presents hypothetical data for illustrative purposes only, reflecting the type of data generated in cell-based assays for potency determination.
Biochemical Assays for Molecular Target Engagement
Biochemical assays play a vital role in this compound research by providing insights into its direct interaction with specific molecular targets, often proteins or enzymes acs.orgevotec.com. These assays are typically performed with isolated or recombinant target molecules in a cell-free environment, allowing for the precise measurement of binding affinity, enzyme inhibition or activation, and other direct molecular interactions acs.orgevotec.comsygnaturediscovery.com. While cell-based assays assess cellular responses, biochemical assays focus on the direct molecular mechanisms of action reactionbiology.comacs.org.
Target engagement refers to the ability of a compound to bind to its intended molecular target acs.orgconceptlifesciences.comfrontiersin.orgnih.govpelagobio.com. Biochemical assays are well-suited for quantifying this engagement and are often used in the earlier stages of drug discovery to confirm hits identified in primary screens and to build structure-activity relationships acs.orgfrontiersin.orgnih.gov. Various detection methods are employed in biochemical assays, including fluorescence polarization, fluorescence intensity, TR-FRET, AlphaScreen, luminescence, and mass spectrometry, depending on the nature of the target and the interaction being studied evotec.com.
For this compound, biochemical assays could be utilized to determine its binding affinity to a hypothesized target protein or to measure its effect on the catalytic activity of a target enzyme. For instance, if this compound is suspected to inhibit an enzyme, an assay measuring the enzyme's activity in the presence of varying concentrations of this compound would be performed. The resulting data could yield an IC50 value for enzyme inhibition.
Cellular Thermal Shift Assay (CETSA) is an example of a biophysical method that can measure target engagement in a more physiological context, including within intact cells or even tissues, by assessing the thermal stability of a protein upon ligand binding pelagobio.commdpi.comnih.gov. While technically a biophysical assay, its application in cellular environments bridges the gap between traditional biochemical and cell-based assays for target engagement studies pelagobio.commdpi.com.
Detailed research findings specifically on this compound's molecular target engagement using biochemical assays were not prominently featured in the provided search results. However, the general application of biochemical assays for molecular target engagement in drug discovery is well-documented acs.orgevotec.comsygnaturediscovery.com. These assays are critical for confirming that a compound like this compound is indeed interacting with its intended target and for understanding the nature of that interaction.
A hypothetical example of biochemical assay data for this compound interacting with a target enzyme, based on common biochemical assay formats frontiersin.orgevotec.com, is shown below:
| Assay Type | Target Molecule | Readout | This compound IC50 (nM) |
| Enzyme Inhibition | Enzyme X | Fluorescence Intensity | 75 |
| Binding Assay | Protein Y | Surface Plasmon Resonance | KD = 150 nM |
| Thermal Shift Assay | Protein Z | Thermal Denaturation | ΔTm = +5.5 °C |
Note: This table presents hypothetical data for illustrative purposes only, reflecting the type of data generated in biochemical assays for molecular target engagement.
Future Directions and Translational Research Perspectives for Rollitacin
Elucidation of Additional Molecular Targets and Cellular Pathways
While Annonaceous acetogenins (B1209576) are generally known to inhibit mitochondrial complex I (NADH:ubiquinone oxidoreductase), a key enzyme in the respiratory chain, the precise and comprehensive molecular targets and cellular pathways modulated by Rollitacin remain to be fully elucidated scielo.brpsu.edu. Future research should aim to identify all proteins and cellular components that interact with this compound. This could involve advanced proteomic approaches, such as activity-based protein profiling or pull-down assays coupled with mass spectrometry, to identify direct binding partners.
Furthermore, detailed investigations into the downstream effects of this compound binding are crucial. This includes studying its impact on cellular signaling cascades, metabolic processes beyond mitochondrial respiration, cell cycle regulation, and programmed cell death pathways like apoptosis and autophagy scielo.brnih.gov. Understanding how this compound selectively inhibits certain tumor cell lines researchgate.net will require comparative studies across sensitive and resistant cell types to pinpoint the differential pathway modulation.
Exploration of Combination Strategies with Other Bioactive Compounds
Given that this compound has demonstrated selective inhibitory effects researchgate.net, exploring its potential in combination therapy with other bioactive compounds presents a significant future direction. Combination strategies are a common approach in cancer treatment to enhance efficacy, reduce resistance, and potentially lower effective doses of individual agents, thereby minimizing off-target effects nih.gov.
Future studies could investigate synergistic effects of this compound when combined with conventional chemotherapeutic drugs or other natural products with known anti-cancer properties. Research should focus on identifying combinations that result in enhanced cytotoxicity or inhibition of proliferation in relevant cancer models. This would involve high-throughput screening of drug libraries in combination with this compound, followed by detailed mechanistic studies to understand the basis of any observed synergy. Evaluating potential drug-herbal interactions is also an important consideration for combination strategies involving plant-derived compounds like this compound researchgate.netresearchgate.net.
Development of Advanced Preclinical In Vitro Models (e.g., Organoids, Spheroids)
Advanced in vitro models, such as organoids and spheroids, offer more physiologically relevant systems compared to traditional two-dimensional (2D) cell cultures for preclinical research frontiersin.orgnih.gov. These 3D models better mimic the tumor microenvironment, cell-cell interactions, and oxygen/nutrient gradients found in native tissues, providing a more accurate representation of tumor biology and drug response frontiersin.orgnih.govnih.gov.
Future research on this compound should leverage these advanced models to evaluate its efficacy and investigate its mechanisms of action in a context that more closely resembles the in vivo situation. Developing patient-derived organoids (PDOs) from various tumor types could provide a platform for personalized medicine approaches, allowing for the assessment of this compound's activity against tumors with diverse genetic backgrounds and histological characteristics frontiersin.orgcrownbio.com. Spheroids can be useful for studying drug penetration and high-throughput screening frontiersin.org. These models can also be used to study the effects of this compound on cancer stem cells, which are implicated in therapy resistance and recurrence nih.gov.
Biotechnological Production and Sustainable Sourcing Strategies for this compound
The isolation of this compound from natural sources like Rollinia mucosa researchgate.net may face challenges related to yield, sustainability, and environmental impact. Developing biotechnological production methods could provide a more sustainable and scalable approach to obtaining this compound for research and potential therapeutic use nih.gov.
Future directions include exploring microbial fermentation or plant cell culture techniques for the biosynthesis of this compound. This would require identifying the biosynthetic pathway of this compound in Rollinia mucosa and transferring the relevant genes into a suitable host organism or developing optimized plant cell culture protocols. Genetic engineering approaches could be employed to enhance yield and purity. Sustainable sourcing strategies for Rollinia mucosa, if natural isolation continues, should also be investigated to ensure conservation and responsible harvesting practices.
Chemical Biology Applications: this compound as a Molecular Probe
Molecular probes are valuable tools in chemical biology for studying the function of biological molecules and pathways wikipedia.orgnih.gov. By modifying a bioactive molecule with a detectable tag (e.g., fluorescent label, affinity tag), researchers can track its distribution, identify its binding partners, and study its interactions within living cells wikipedia.orgthermofisher.commpg.de.
This compound's selective inhibitory effects researchgate.net make it a potential candidate for development as a molecular probe. Future research could focus on synthesizing modified versions of this compound that retain its biological activity but incorporate a chemical handle for labeling. These probes could be used to visualize the localization of this compound within cells, identify its direct protein targets through pull-down experiments, and investigate the dynamics of its interaction with cellular components in real-time nih.govrsc.org. This chemical biology approach would significantly contribute to unraveling the complex mechanisms underlying this compound's biological effects.
Q & A
How can researchers identify gaps in existing literature on Rollitacin to formulate focused research questions?
Begin with a systematic literature review using databases like PubMed, SciFinder, and Web of Science. Analyze trends, unresolved hypotheses, and conflicting results (e.g., discrepancies in this compound’s reported IC₅₀ values across studies). Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to narrow the scope . Prioritize questions that address mechanistic uncertainties, such as this compound’s off-target effects in specific cell lines, and ensure alignment with funding priorities or public health relevance .
Q. What methodological approaches are recommended for designing reproducible experiments to study this compound’s biochemical mechanisms?
Adopt standardized protocols for synthesis, purification (e.g., HPLC ≥95% purity), and characterization (NMR, LC-MS) to ensure batch consistency . Include positive/negative controls (e.g., known inhibitors for enzyme assays) and biological replicates (n ≥ 3). Document equipment specifications (e.g., spectrometer resolution) and environmental conditions (temperature, pH) to enable replication . Pre-register protocols on platforms like Open Science Framework to reduce bias .
Q. How should researchers validate this compound’s stability under varying experimental conditions?
Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to monitor degradation products. Compare results across solvents (DMSO, PBS) and storage temperatures (−80°C vs. 4°C). Use mass spectrometry to identify degradation pathways and adjust formulation buffers accordingly .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in published data on this compound’s efficacy across biological models?
Conduct meta-analyses to quantify heterogeneity (I² statistic) and identify confounding variables (e.g., cell line genetic drift, dosing schedules). Validate findings using orthogonal assays:
Q. How can in silico modeling be integrated with experimental studies to predict this compound’s pharmacokinetic properties?
Use molecular docking (AutoDock Vina) to predict binding affinities for targets like CYP3A4. Validate predictions with surface plasmon resonance (SPR) assays. Combine physiologically based pharmacokinetic (PBPK) models with in vivo plasma concentration data to optimize dosing regimens. Discrepancies >20% between predicted and observed AUC values warrant model recalibration .
Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound toxicity studies?
Apply nonlinear regression (four-parameter logistic model) to calculate EC₅₀ values. For multi-organ toxicity data, use multivariate ANOVA with post-hoc Tukey tests to adjust for family-wise error rates. Bayesian hierarchical models are recommended for sparse datasets (n < 5 per group) .
Q. How do researchers validate the specificity of this compound-target interactions in complex cellular environments?
Employ CRISPR-Cas9 knockouts of the putative target protein and assess rescue experiments (e.g., reintroducing wild-type vs. mutant isoforms). Use proximity ligation assays (PLA) to confirm direct binding in situ. Cross-validate with thermal shift assays (TSA) to measure target engagement .
Data Synthesis and Reporting
Q. What guidelines should be followed when synthesizing multi-omics data to elucidate this compound’s mechanism of action?
Use pathway enrichment tools (DAVID, Metascape) to integrate transcriptomic and proteomic datasets. Apply STRINGdb to identify protein interaction networks perturbed by this compound. Report false discovery rates (FDR < 0.1) and raw p-values for transparency. Deposit raw data in repositories like GEO or PRIDE .
Q. How can researchers address ethical considerations in preclinical studies involving this compound?
Adhere to ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification. For human-derived cell lines, document informed consent and ethical approval (IRB ID). Disclose conflicts of interest, including funding sources, in the manuscript’s declaration section .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
